![molecular formula C13H10BrF2NO B2737728 4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol CAS No. 1232791-66-0](/img/structure/B2737728.png)
4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol, also known as 4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol or 4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol, is a compound used in many scientific and industrial applications. This compound is known for its unique properties, such as its high solubility in water, its stability in a wide range of pH levels, and its low toxicity. In addition, 4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol is used in the synthesis of various organic compounds and pharmaceuticals.
Scientific Research Applications
Photoactive Materials
This compound has been used in the synthesis and characterization of photoactive materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches through external control . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Photomechanical Molecular Crystals
Photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism . This compound could potentially be used in the development of these crystals, thus converting photochemical energy to mechanical energy .
Light Responsive Smart Materials
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . This compound could potentially be used in the development of these materials .
Photoswitchable Materials
The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This compound could potentially be used in the development of these materials .
Inhibitors of Cyclin-Dependent Kinases
This compound has been used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases . These kinases play crucial roles in cell cycle regulation, and their inhibitors have potential applications in cancer therapy .
Selective Inhibition of p38 MAP Kinase
This compound has also been used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase . This kinase is involved in cellular responses to stress and inflammation, and its inhibitors have potential applications in the treatment of autoimmune diseases and cancer .
Cross-Coupling Reactions
4-Bromophenol, a common aryl bromide reagent, can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications . As a derivative of 4-bromophenol, this compound could potentially be used in similar reactions .
Synthesis of Novel Compounds
This compound could potentially be used in the synthesis of novel compounds for various scientific research applications . For example, it could be used to synthesize new photoactive molecules, new inhibitors of kinases, or new materials for various applications .
properties
IUPAC Name |
4-bromo-2-[(3,5-difluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUYGPIZIWHCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)
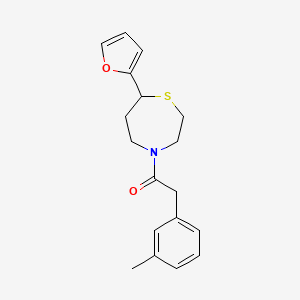
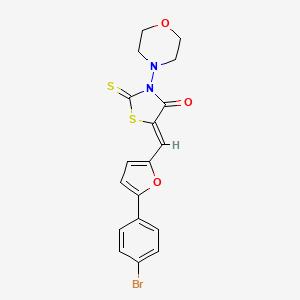
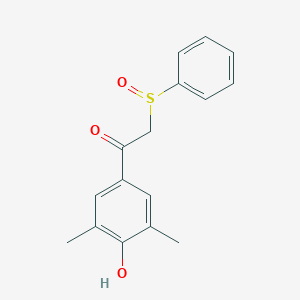
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)
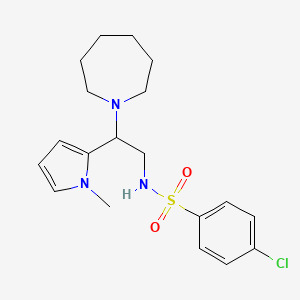
amine dihydrochloride](/img/structure/B2737653.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)
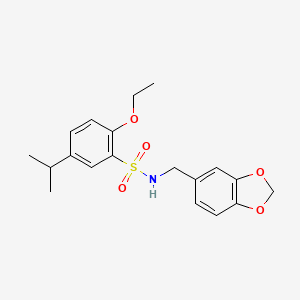


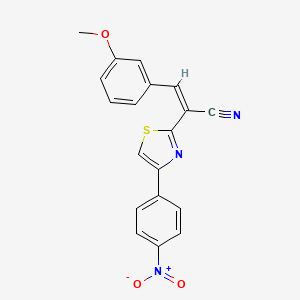
![4,7-Dimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737668.png)